An In-depth Technical Guide to H-Phe(3-CN)-OH: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to H-Phe(3-CN)-OH: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, also known as 3-cyanophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring of phenylalanine, imparts distinct chemical and physical properties that make it a valuable tool for peptide and protein engineering, as well as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of H-Phe(3-CN)-OH, with a focus on providing practical information for researchers and drug development professionals.
Chemical Properties
H-Phe(3-CN)-OH is a derivative of the essential amino acid L-phenylalanine. The introduction of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties, which in turn affects its interactions within peptides and proteins.
Physicochemical Data
A summary of the key physicochemical properties of H-Phe(3-CN)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| CAS Number | 57213-48-6 (L-isomer) | [2] |
| 63999-80-4 (DL-racemic mixture) | [3] | |
| 263396-43-6 (D-isomer) | [1] | |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 382.5 ± 32.0 °C (Predicted) | [4] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 2.14 ± 0.10 (Predicted) | [4] |
| Solubility in Water | 5.74 mg/mL (at pH 3 with ultrasonication) |
Spectroscopic Data
The cyano group of H-Phe(3-CN)-OH serves as a unique spectroscopic probe, particularly in infrared (IR) and fluorescence spectroscopy.
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Infrared (IR) Spectroscopy: The C≡N stretching vibration of the cyano group appears in a region of the IR spectrum (around 2230 cm⁻¹) that is typically free from other protein absorptions. This allows for the site-specific monitoring of the local environment of the amino acid within a peptide or protein. The frequency of this vibration is sensitive to the polarity and hydrogen-bonding environment of the cyano group.
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NMR Spectroscopy: Standard ¹H and ¹³C NMR spectroscopy can be used to characterize H-Phe(3-CN)-OH and peptides containing this residue. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the cyano group.
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Mass Spectrometry: The molecular weight of H-Phe(3-CN)-OH and its fragments can be readily determined by mass spectrometry, confirming its incorporation into peptides.
Synthesis of H-Phe(3-CN)-OH
The synthesis of H-Phe(3-CN)-OH can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry (L- or D-isomer) and the scale of the synthesis.
Chemical Synthesis
One of the common methods for the synthesis of racemic α-amino acids is the Strecker synthesis . This multi-step process typically involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in a suitable solvent such as methanol.
-
Add an equimolar amount of ammonium chloride, followed by an equimolar amount of sodium cyanide.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure. The residue, containing the α-aminonitrile, is then used in the next step without further purification.
Step 2: Hydrolysis to the Amino Acid
-
Treat the crude α-aminonitrile with a strong acid, such as 6M hydrochloric acid.
-
Heat the mixture at reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Caption: Strecker synthesis workflow for DL-H-Phe(3-CN)-OH.
Enantioselective Synthesis
For applications in drug development and peptide chemistry, the enantiomerically pure L- or D-isomer of H-Phe(3-CN)-OH is often required. This can be achieved through asymmetric synthesis or enzymatic resolution.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in variations of the Strecker synthesis or other synthetic routes to induce stereoselectivity.
-
Enzymatic Resolution: Enzymes such as aminoacylases or lipases can be used to selectively resolve a racemic mixture of H-Phe(3-CN)-OH or its derivatives. For example, an N-acetylated racemic mixture can be treated with an L-aminoacylase, which will selectively hydrolyze the N-acetyl group from the L-isomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.
Caption: Enzymatic resolution of DL-H-Phe(3-CN)-OH.
Applications in Research and Drug Development
The unique properties of H-Phe(3-CN)-OH have led to its use in a variety of research and drug development applications.
Spectroscopic Probe
As mentioned earlier, the cyano group of H-Phe(3-CN)-OH serves as a valuable IR and fluorescent probe. By incorporating this unnatural amino acid into peptides and proteins, researchers can study:
-
Protein Folding and Dynamics: Changes in the local environment of the cyano group during protein folding can be monitored by IR spectroscopy.
-
Protein-Ligand Interactions: The binding of ligands to a protein can alter the environment of a strategically placed 3-cyanophenylalanine residue, leading to a detectable change in its spectroscopic signal.
-
Membrane Interactions: The fluorescence of p-cyanophenylalanine is sensitive to the polarity of its environment, making it a useful probe for studying the interaction of peptides with cell membranes[5][6][7][8][9].
Peptide and Protein Engineering
The incorporation of H-Phe(3-CN)-OH into peptides can modulate their biological activity and metabolic stability.
-
Enzyme Inhibitors: The cyano group can participate in hydrogen bonding or other interactions within the active site of an enzyme, making H-Phe(3-CN)-OH a useful residue for the design of potent and selective enzyme inhibitors, particularly for proteases[10].
-
Modulation of Peptide Conformation: The steric and electronic properties of the 3-cyanophenyl group can influence the secondary structure of peptides, potentially leading to enhanced biological activity.
-
Increased Metabolic Stability: The unnatural nature of H-Phe(3-CN)-OH can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs[11].
This protocol provides a general framework for assessing the inhibitory activity of a peptide containing H-Phe(3-CN)-OH against a target protease.
-
Reagents and Materials:
-
Target protease
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (optimized for the specific protease)
-
Test peptide containing H-Phe(3-CN)-OH
-
Known protease inhibitor (positive control)
-
DMSO (for dissolving peptides)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare a stock solution of the test peptide and the positive control inhibitor in DMSO.
-
Perform serial dilutions of the test peptide and the positive control to obtain a range of concentrations.
-
In a 96-well plate, add a fixed amount of the target protease to each well (except for the blank).
-
Add the diluted test peptide or control inhibitor to the respective wells. Include wells with only the enzyme and substrate (no inhibitor) as a negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Caption: Workflow for a protease inhibition assay.
Role in Signaling Pathways
Recent studies have explored the use of peptides containing unnatural amino acids to modulate cellular signaling pathways, particularly in the context of cancer. While specific signaling pathways directly targeted by H-Phe(3-CN)-OH are still under investigation, peptides incorporating this residue have the potential to interfere with protein-protein interactions that are critical for signal transduction. For example, peptides designed to mimic the binding interface of a protein involved in a signaling cascade, such as the Ras/Raf/MEK/ERK pathway, could act as competitive inhibitors and disrupt the pathway's activity.
This assay can be used to assess the effect of a peptide containing H-Phe(3-CN)-OH on the proliferation of cancer cells, which can be an indicator of its impact on cell signaling pathways.
-
Cell Culture: Culture the target cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the H-Phe(3-CN)-OH-containing peptide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the peptide.
Caption: Workflow for an MTT cellular proliferation assay.
Conclusion
H-Phe(3-CN)-OH is a versatile unnatural amino acid with significant potential in various areas of chemical biology and drug discovery. Its unique spectroscopic properties make it an invaluable tool for studying protein structure and function, while its incorporation into peptides can lead to the development of novel therapeutic agents with enhanced potency and stability. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and applications of H-Phe(3-CN)-OH, offering a valuable resource for researchers and scientists working at the forefront of peptide and protein science. As our understanding of the biological roles of peptides continues to expand, the importance of unnatural amino acids like H-Phe(3-CN)-OH in designing the next generation of therapeutics is set to grow.
References
- 1. 3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
